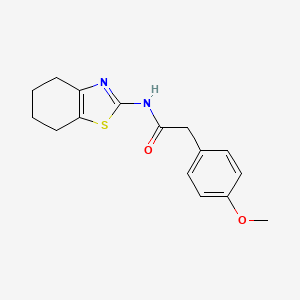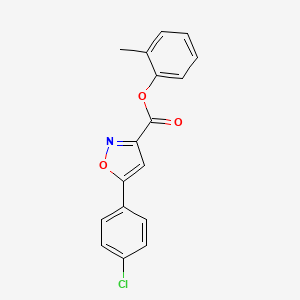![molecular formula C24H24ClN3O4S B11358876 5-(4-chlorophenyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2-oxazole-3-carboxamide](/img/structure/B11358876.png)
5-(4-chlorophenyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2-oxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Chlorophenyl)-N-(3-{[(Oxolan-2-yl)methyl]carbamoyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,2-oxazole-3-carboxamide is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, an oxolan-2-yl moiety, and a benzothiophene ring, among other functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-N-(3-{[(Oxolan-2-yl)methyl]carbamoyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene core, followed by the introduction of the oxazole ring and the chlorophenyl group. Common reagents used in these reactions include chlorinating agents, carbamoylating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Chlorophenyl)-N-(3-{[(Oxolan-2-yl)methyl]carbamoyl}-4,5,6,7-tetrahydro-1-benzothiophene-2-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzothiophene compounds.
Applications De Recherche Scientifique
5-(4-Chlorophenyl)-N-(3-{[(Oxolan-2-yl)methyl]carbamoyl}-4,5,6,7-tetrahydro-1-benzothiophene-2-yl)-1,2-oxazole-3-carboxamide has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-(4-Chlorophenyl)-N-(3-{[(Oxolan-2-yl)methyl]carbamoyl}-4,5,6,7-tetrahydro-1-benzothiophene-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various cellular processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **5-(4-Chlorophenyl)-N-(3-{[(Oxolan-2-yl)methyl]carbamoyl}-4,5,6,7-tetrahydro-1-benzothiophene-2-yl)-1,2-oxazole-3-carboxamide
- **5-(4-Chlorophenyl)-N-(3-{[(Oxolan-2-yl)methyl]carbamoyl}-4,5,6,7-tetrahydro-1-benzothiophene-2-yl)-1,2-oxazole-3-carboxamide
Uniqueness
What sets 5-(4-Chlorophenyl)-N-(3-{[(Oxolan-2-yl)methyl]carbamoyl}-4,5,6,7-tetrahydro-1-benzothiophene-2-yl)-1,2-oxazole-3-carboxamide apart from similar compounds is its unique combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C24H24ClN3O4S |
|---|---|
Poids moléculaire |
486.0 g/mol |
Nom IUPAC |
5-(4-chlorophenyl)-N-[3-(oxolan-2-ylmethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C24H24ClN3O4S/c25-15-9-7-14(8-10-15)19-12-18(28-32-19)22(29)27-24-21(17-5-1-2-6-20(17)33-24)23(30)26-13-16-4-3-11-31-16/h7-10,12,16H,1-6,11,13H2,(H,26,30)(H,27,29) |
Clé InChI |
GMLGBPLNDJHVBH-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=NOC(=C3)C4=CC=C(C=C4)Cl)C(=O)NCC5CCCO5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-methoxyphenyl)-N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B11358796.png)
![1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxo-N-[2-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11358809.png)
![N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B11358815.png)
![N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B11358817.png)
![N-{[1-(dimethylamino)cyclohexyl]methyl}-5-fluoro-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11358830.png)
![N-[2-(morpholin-4-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]-3-nitrobenzamide](/img/structure/B11358836.png)

![4-fluoro-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide](/img/structure/B11358847.png)
![5-[(3-chloro-4,5-diethoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11358849.png)
![N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-methylpropanamide](/img/structure/B11358861.png)
![[5-(4-Chlorophenyl)-1,2-oxazol-3-yl][4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B11358865.png)

![N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-4-methylbenzamide](/img/structure/B11358871.png)
![N-(4-chlorobenzyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11358878.png)
